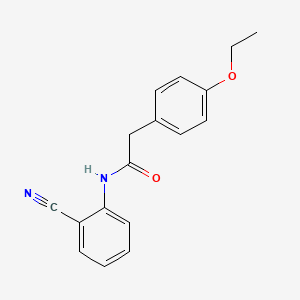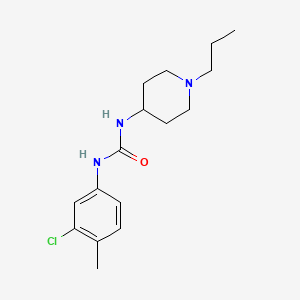
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as EACA or epsilon-aminocaproic acid. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme that is involved in the breakdown of fibrin, which is a protein that forms blood clots. By inhibiting the activation of plasminogen, N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide can prevent the breakdown of fibrin and promote blood clotting.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has a variety of biochemical and physiological effects. It has been found to increase the activity of plasminogen activators, which are enzymes that activate plasminogen to plasmin. It has also been found to inhibit the activation of plasminogen to plasmin, which can promote blood clotting. Additionally, it has been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a variety of conditions, which makes it easy to handle and store. However, there are also some limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been found to have some cytotoxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on the fibrinolytic system. Another direction is to explore its potential applications in the treatment of various medical conditions, such as thrombosis and inflammation. Additionally, there is a need for further research on the cytotoxic effects of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide, and how these effects can be mitigated in lab experiments. Finally, there is a need for the development of new synthesis methods for N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide, which can improve its purity and yield.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide can be achieved through a three-step process. The first step involves the reaction of 2-cyanophenylboronic acid with 4-ethoxybenzaldehyde in the presence of a palladium catalyst. This reaction produces 2-(4-ethoxyphenyl)-2-phenylacetonitrile. The second step involves the hydrolysis of this intermediate compound using hydrochloric acid. This produces N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide. The final step involves the recrystallization of the product to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in the fields of biochemistry and physiology. It has been used to study the role of plasminogen activators in the fibrinolytic system, as well as the role of fibrinolysis in the regulation of blood coagulation.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-15-9-7-13(8-10-15)11-17(20)19-16-6-4-3-5-14(16)12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHSISPTNYMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380268.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5380272.png)

amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)